Product packaging for Acenaphtho[1,2-b]benzo[f]quinoxaline(Cat. No.:CAS No. 238-06-2)

Acenaphtho[1,2-b]benzo[f]quinoxaline

Cat. No.: B3025346
CAS No.: 238-06-2
M. Wt: 304.3 g/mol
InChI Key: NQDUFWQZTFVEKQ-UHFFFAOYSA-N
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Description

Acenaphtho[1,2-b]benzo[f]quinoxaline is a useful research compound. Its molecular formula is C22H12N2 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80694. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H12N2 B3025346 Acenaphtho[1,2-b]benzo[f]quinoxaline CAS No. 238-06-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,14-diazahexacyclo[14.7.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2,4(13),5,7,9,11,14,16,18,20(24),21-dodecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N2/c1-2-8-15-13(5-1)11-12-18-20(15)24-22-17-10-4-7-14-6-3-9-16(19(14)17)21(22)23-18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDUFWQZTFVEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C4C5=CC=CC6=C5C(=CC=C6)C4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178490
Record name 8,9-Benzacenaphtho(1,2-b)quinoxaline
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Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238-06-2
Record name 8,9-Benzacenaphtho(1,2-b)quinoxaline
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Record name Acenaphtho[1,2-b]benzo[f]quinoxaline
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Record name 8,9-Benzacenaphtho(1,2-b)quinoxaline
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Record name 8,9-BENZOACENAPHTHO(1,2-B)QUINOXALINE
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Synthetic Methodologies and Chemical Transformations of Acenaphtho 1,2 B Benzo F Quinoxaline

Condensation Reactions for the Acenaphtho[1,2-b]benzo[f]quinoxaline Core Structure

The primary and most fundamental approach to constructing the this compound core involves the condensation reaction between acenaphthenequinone (B41937) and a substituted o-phenylenediamine. This reaction forms the heterocyclic quinoxaline (B1680401) ring fused to the acenaphthylene (B141429) and benzo frameworks. The efficiency and conditions of this condensation can be significantly influenced by the choice of catalytic system.

Catalytic Optimization of Acenaphthenequinone and o-Phenylenediamine Condensation

To enhance the yield, reaction rate, and environmental compatibility of the synthesis of this compound and its derivatives, various catalytic systems have been explored. These range from organic catalysts and Lewis acids to innovative magnetically recoverable nanocatalysts.

L-proline, a naturally occurring amino acid, has emerged as a versatile and environmentally benign organocatalyst for a multitude of organic transformations, including the synthesis of quinoxaline derivatives. Its catalytic activity stems from its bifunctional nature, possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid) moiety.

In the context of the condensation of acenaphthenequinone and o-phenylenediamine, L-proline is proposed to act as a bifunctional catalyst. The basic amine group can activate the carbonyl groups of acenaphthenequinone, making them more susceptible to nucleophilic attack. Simultaneously, the acidic carboxylic acid group can protonate one of the amino groups of o-phenylenediamine, enhancing its nucleophilicity and facilitating the initial condensation step. This dual activation pathway lowers the activation energy of the reaction, often allowing it to proceed under milder conditions, such as at room temperature and in some cases, under solvent-free conditions, which aligns with the principles of green chemistry. Furthermore, metal complexes of L-proline, such as Zn[(L)proline]₂, have been shown to be powerful catalysts for the rapid synthesis of quinoxaline derivatives from o-phenylenediamines and 1,2-dicarbonyl compounds, achieving excellent yields at room temperature.

The condensation to form the this compound scaffold can be effectively promoted by various inorganic and Lewis acids. These catalysts function by activating the carbonyl groups of acenaphthenequinone towards nucleophilic attack by the diamine.

Strong inorganic acids, often referred to as superacids, such as trifluoromethanesulfonic acid (CF₃SO₃H), have been demonstrated to catalyze the condensation of acenaphthenequinone with arenes. In these reactions, the superacid protonates the carbonyl groups, generating a highly electrophilic dicationic species. This superelectrophile then readily undergoes reaction with the nucleophilic o-phenylenediamine.

Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), also play a crucial role in promoting this condensation. The Lewis acid coordinates to the oxygen atoms of the carbonyl groups on acenaphthenequinone. This coordination withdraws electron density from the carbonyl carbons, significantly increasing their electrophilicity and facilitating the attack by the amino groups of o-phenylenediamine. The use of such catalysts can lead to high yields of the desired polycyclic aromatic system.

A comparative overview of different acidic catalysts for similar quinoxaline syntheses is presented below:

CatalystReactant 1Reactant 2SolventTemperature (°C)TimeYield (%)
CF₃SO₃HAcenaphthenequinoneBenzeneNot specifiedNot specifiedNot specifiedNot specified
Acetic AcidAcenaphthylene-1,2-dione3,4-Diaminobenzenethiol (B1600230)ChloroformReflux2-3 h85-95

This table presents data for related condensation reactions to illustrate the utility of acid catalysis.

In recent years, the development of magnetically recoverable catalysts has gained significant traction as a sustainable approach in organic synthesis. These catalysts, typically composed of a magnetic core (e.g., Fe₃O₄ nanoparticles) coated with a shell functionalized with catalytic species, offer the distinct advantage of easy separation from the reaction mixture using an external magnet. This allows for simple catalyst recycling, reducing waste and cost.

For the synthesis of quinoxaline derivatives, including the this compound core, various magnetically recoverable nanocatalysts have been reported to be highly effective. For instance, Fe₃O₄ nanoparticles functionalized with sulfonic acid groups (e.g., Fe₃O₄@APTES@isatin-SO₃H) or supported on materials like nano-kaoline with BF₃ (Nano-kaoline/BF₃/Fe₃O₄) have been employed. These catalysts provide acidic sites that promote the condensation reaction. The high surface area of the nanoparticles enhances the catalytic activity, leading to high yields in short reaction times under mild conditions.

The performance of these magnetic catalysts is often evaluated by their reusability over several catalytic cycles.

CatalystReactant 1Reactant 2SolventTemperatureTimeYield (%) (1st run)Yield (%) (5th run)
Fe₃O₄@APTES@isatin-SO₃Ho-phenylenediamine1,2-dicarbonylEthanol (B145695)Room Temp.10-20 min90-98>85
Nano-kaoline/BF₃/Fe₃O₄o-phenylenediamine1,2-dicarbonylGrindingNot specified5-15 min92-98>90

This table illustrates the efficiency and reusability of magnetically recoverable catalysts in the synthesis of quinoxaline derivatives.

One-Pot Synthetic Strategies for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. For the synthesis of functionalized this compound derivatives, one-pot, multi-component strategies have been developed.

A notable example is the synthesis of 9-(alkylthio)acenaphtho[1,2-b]quinoxaline derivatives. iau.ir This method involves a three-component reaction of acenaphthylene-1,2-dione, 3,4-diaminobenzenethiol, and various alkyl halides in the presence of a catalytic amount of acetic acid. iau.ir Initially, the acenaphthylene-1,2-dione condenses with 3,4-diaminobenzenethiol to form a thiol-substituted acenaphtho[1,2-b]quinoxaline (B1266190) intermediate in situ. This is followed by the S-alkylation of the thiol group by the alkyl halide, all within the same reaction pot. This approach provides a straightforward and efficient route to a variety of derivatized scaffolds in excellent yields and with short reaction times. iau.ir

Derivatization and Functionalization of this compound Scaffolds

The derivatization and functionalization of the this compound core are crucial for modulating its physicochemical and biological properties. Various synthetic strategies can be employed to introduce a wide range of functional groups onto this polycyclic aromatic framework.

One approach to functionalization is through the synthesis of copolymers incorporating the this compound unit as a core acceptor moiety. This has been demonstrated by creating low band gap copolymers with oligothiophene derivatives acting as donor moieties. Such materials are of interest for applications in organic thin-film transistors.

Another strategy for derivatization involves the introduction of substituents during the initial synthesis, as seen in the one-pot synthesis of 9-(alkylthio)acenaphtho[1,2-b]quinoxaline derivatives. iau.ir This method allows for the incorporation of various alkylthio groups, which can influence the electronic properties and potential biological activity of the molecule.

Furthermore, the Acenaphtho[1,2-b]quinoxaline scaffold can be integrated into larger molecular architectures for specific applications. For example, it has been combined with hydrophilic di-(triazole- nih.govaneN₃) moieties to create non-viral gene vectors. nih.gov In this case, the Acenaphtho[1,2-b]quinoxaline unit serves as a two-photon fluorescent component for bioimaging, demonstrating how the core scaffold can be functionalized for advanced biomedical applications. nih.gov These examples highlight the versatility of the this compound system for the development of novel materials and functional molecules.

Electrophilic Substitution Reactions on this compound

The extended π-conjugated system of this compound is susceptible to electrophilic attack. The regioselectivity of these reactions is governed by the electronic distribution across the aromatic rings, with the acenaphtho and benzo moieties presenting different reactivity profiles.

The introduction of a nitro (–NO₂) group is a significant transformation, as this strong electron-withdrawing group can drastically alter the electronic properties of the molecule. svedbergopen.com Nitration of benzo[f]quinoxaline (B1213846) derivatives is a known method for creating electron-deficient structures. For instance, the compound 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) is a well-studied derivative where a nitro group has been successfully introduced onto the benzo[f]quinoxaline core. nih.govnih.govnih.gov While specific studies on the regioselectivity of nitration on the unsubstituted this compound are not detailed in the provided results, the reactivity of the parent quinoxaline system suggests that the positions on the benzo ring are potential sites for substitution. The precise location of nitration would be influenced by reaction conditions and the directing effects of the fused acenaphtho and quinoxaline ring systems.

Table 1: Examples of Nitrated Benzo[f]quinoxaline Derivatives

Compound Name Function

This table is generated based on data regarding a related nitrated compound to illustrate the principle of nitro group introduction.

Halogenation and alkylation are fundamental electrophilic substitution reactions used to introduce new functional groups onto aromatic scaffolds. These reactions typically employ Lewis acid catalysts to generate potent electrophiles. While direct examples for this compound are not extensively documented in the search results, the general principles of electrophilic aromatic substitution are applicable. The reaction sites would be determined by the relative electron density of the various positions on the aromatic framework. It is anticipated that the benzo and acenaphtho rings would be the primary sites for such substitutions.

Oxidation Reactions and Electron-Deficient Derivatives of this compound

The quinoxaline moiety is inherently electron-deficient, a characteristic that can be enhanced through oxidation. nih.gov Oxidation of the quinoxaline core can lead to the formation of quinoxaline-diones, which are valuable electron-accepting units in materials science. mdpi.comosi.lv The this compound system, with its extended conjugation, serves as an excellent platform for creating stable, electron-deficient derivatives. These derivatives are of significant interest for applications in organic electronics, such as n-type semiconductors and components in organic solar cells, due to their ability to accept and transport electrons efficiently. nih.govresearchgate.net The electron affinity of these molecules can be systematically tuned by introducing electron-withdrawing groups or by extending the π-system. osi.lv

Reduction Reactions and Dihydroquinoxaline Formation

The quinoxaline ring system can undergo reduction to form dihydro- and tetrahydroquinoxaline derivatives. sapub.org Catalytic reduction, for example, can yield 1,4-dihydroquinoxaline structures. sapub.org The reduction of benzo[g]quinoxaline-2,3-dione derivatives is also a known transformation, leading to the formation of 1,4-dihydro-benzo[g]quinoxaline-2,3-dione. nih.govnih.gov These reduction reactions effectively saturate parts of the heterocyclic ring, altering the planarity and electronic properties of the molecule. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to achieve these transformations, with the specific product depending on the reagent and reaction conditions. sapub.org

Integration of this compound into Polymeric and Copolymeric Structures

The rigid, planar, and electron-accepting nature of the this compound core makes it an excellent building block for donor-acceptor (D-A) conjugated polymers. rsc.orgresearchgate.net These polymers are synthesized by copolymerizing the acenaphtho[1,2-b]quinoxaline unit (the acceptor) with various electron-donating monomers, such as oligothiophenes or benzo[1,2-b:4,5-b']dithiophene (BDT). rsc.orgcityu.edu.hk The resulting copolymers often exhibit low band gaps and are investigated for their potential in organic thin-film transistors and polymer solar cells. rsc.orgcityu.edu.hk

Table 2: Properties of Copolymers Incorporating Acenaphtho[1,2-b]quinoxaline

Copolymer Type Acceptor Unit Donor Unit Optical Band Gap (eV) Application
D-A Copolymer Acenaphtho[1,2-b]quinoxaline Oligothiophene 1.8–2.0 Organic Thin Film Transistors rsc.org

This table summarizes findings from studies on copolymers containing the acenaphtho[1,2-b]quinoxaline core.

The electrochemical properties of these copolymers indicate deep Highest Occupied Molecular Orbital (HOMO) energy levels, which is beneficial for achieving high open-circuit voltages in photovoltaic devices. cityu.edu.hk

Green Chemistry Principles in this compound Synthesis

The synthesis of quinoxaline derivatives, including complex structures like this compound, has traditionally involved methods that may use hazardous solvents and generate significant waste. ijirt.org The principles of green chemistry aim to address these issues by developing more environmentally benign synthetic routes. ekb.eg

Key green strategies applicable to quinoxaline synthesis include:

Use of Green Solvents: Replacing toxic organic solvents with water or conducting reactions under solvent-free conditions. ijirt.orgekb.eg

Alternative Catalysts: Employing eco-friendly and reusable catalysts, such as β-cyclodextrin, which can promote reactions in aqueous media. mdpi.com

Energy Efficiency: Utilizing energy-efficient techniques like microwave or ultrasonic irradiation to reduce reaction times and energy consumption. ijirt.org

While specific green synthesis protocols for this compound are not explicitly detailed, the general methodologies developed for simpler quinoxalines provide a clear pathway toward more sustainable production of this complex heterocyclic compound. ijirt.orgekb.eg For example, the condensation of the appropriate o-diamine with a 1,2-dicarbonyl compound, the cornerstone of quinoxaline synthesis, can be adapted to use green catalysts and solvents. mdpi.com

Scalability and Process Optimization for Academic Research Purposes

The scalability of synthetic methodologies for this compound and its derivatives is a crucial consideration for academic research, where obtaining sufficient quantities of the material for comprehensive studies is often necessary. Process optimization aims to improve reaction efficiency, reduce waste, and simplify purification, which are all desirable goals in a research setting.

For the synthesis of Acenaphtho[1,2-b]quinoxaline and related compounds, the primary method involves the condensation of a 1,2-dicarbonyl compound, such as acenaphthenequinone, with a corresponding diamine. iau.irchemicalbook.com Several factors can be optimized to enhance the scalability and efficiency of this process.

One-pot multicomponent reactions represent a significant step towards process optimization. researchgate.net For instance, the synthesis of 9-(alkylthio)acenaphtho[1,2-b]quinoxaline derivatives has been achieved in a one-pot procedure involving acenaphthylene-1,2-dione, 3,4-diaminobenzenethiol, and various alkyl bromides. iau.ir This approach is advantageous as it reduces the number of separate reaction and purification steps, saving time and resources. The reported excellent yields and short reaction times make this a promising protocol for academic research. iau.ir

The choice of catalyst and reaction conditions plays a pivotal role in the optimization of these syntheses. The use of a small amount of acetic acid as a catalyst in the aforementioned one-pot synthesis highlights a move towards milder and more efficient catalytic systems. iau.ir In the broader context of quinoxaline synthesis, various catalysts have been explored to improve reaction rates and yields. For example, the use of sulfonated rice husk ash (RHA-SO3H) as a green and recyclable catalyst has been reported for the synthesis of quinoxaline derivatives at room temperature, affording high yields in very short reaction times. chemicalbook.com While not specifically applied to this compound, this approach demonstrates the potential for employing eco-friendly and reusable catalysts to improve the sustainability of the synthesis.

Microwave-assisted synthesis is another powerful tool for process optimization in an academic setting. udayton.eduudayton.edu This technique can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields with cleaner reaction profiles. udayton.edue-journals.in For the synthesis of quinoxaline derivatives, microwave irradiation has been shown to be an effective, solvent-free method, which is a significant advantage in terms of green chemistry. udayton.eduudayton.edu The scalability of microwave reactions for academic purposes is generally good, allowing for the rapid production of gram-scale quantities of material.

Process optimization also involves simplifying the work-up and purification procedures. In many of the reported syntheses of Acenaphtho[1,2-b]quinoxaline derivatives, the product precipitates from the reaction mixture and can be isolated by simple filtration. iau.ir Subsequent purification by recrystallization from a suitable solvent like ethanol is often sufficient to obtain a pure product. iau.irchemicalbook.com This straightforward purification is highly desirable for scalability in a research environment.

Below is a data table summarizing various synthetic approaches for Acenaphtho[1,2-b]quinoxaline and its derivatives, highlighting key parameters relevant to scalability and optimization.

ProductReactantsCatalyst/SolventReaction ConditionsYieldReference
9-(alkylthio)acenaphtho[1,2-b]quinoxaline derivativesAcenaphthylene-1,2-dione, 3,4-diaminobenzenethiol, Alkyl bromidesAcetic acid / ChloroformRefluxExcellent iau.ir
Acenaphtho[1,2-b]quinoxalineo-Phenylenediamine, AcenaphthenequinoneSulfonated rice husk ashRoom temperature, 5 minutes98% chemicalbook.com

Advanced Spectroscopic and Structural Elucidation of Acenaphtho 1,2 B Benzo F Quinoxaline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed high-resolution ¹H NMR and ¹³C NMR spectroscopic data, including chemical shifts, coupling constants, and 2D correlation spectra (like COSY, HSQC, and HMBC) for Acenaphtho[1,2-b]benzo[f]quinoxaline, are not available in the reviewed literature. Such data would be essential for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the fused ring system. For comparison, studies on derivatives of the related Acenaphtho[1,2-b]benzo[g]quinoxaline have utilized NMR to confirm their structures, but this data is not transferable due to the different molecular symmetry and electronic environment of the [f] isomer.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Experimentally obtained Infrared (IR) and Raman spectra for this compound are not detailed in the available scientific articles. These techniques are critical for identifying characteristic vibrational modes of the molecule. Key spectral regions of interest would include C-H stretching vibrations of the aromatic rings, C=C and C=N stretching vibrations within the fused heterocyclic system, and the fingerprint region containing complex skeletal vibrations unique to its structure. While studies on the parent compound Acenaphtho[1,2-b]quinoxaline (B1266190) have utilized FTIR to study its properties as a corrosion inhibitor, this data does not account for the additional fused benzo ring.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

Comprehensive UV-Vis absorption and fluorescence/phosphorescence emission spectra for this compound have not been published. This analysis would reveal the electronic transition properties of the molecule, such as the wavelengths of maximum absorption (λmax) corresponding to π-π* transitions within the extensive conjugated system. Emission spectroscopy would further characterize the molecule's potential as a luminophore by determining its fluorescence and phosphorescence profiles and quantum yields.

Solvent Effects on Electronic Absorption Spectra of this compound

There is no specific research available on the solvatochromic behavior of this compound. Studies on the effects of different solvents on the UV-Vis absorption spectra of the related Acenaphtho[1,2-b]benzo[g]quinoxaline have been conducted, but these findings cannot be directly applied to the [f] isomer due to differences in molecular polarity and solute-solvent interactions. academicjournals.orgresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

While the exact molecular weight is known, detailed mass spectrometry analysis, including high-resolution mass spectrometry (HRMS) for confirmation of the elemental composition and tandem MS/MS analysis to establish its specific fragmentation pattern, is not present in the surveyed literature. The NIST chemistry webbook contains a mass spectrum for the parent compound Acenaphtho[1,2-b]quinoxaline (C₁₈H₁₀N₂), but this spectrum would differ significantly from that of this compound (C₂₂H₁₂N₂) due to the mass difference and the influence of the additional benzo ring on fragmentation pathways. nist.gov

Single Crystal X-ray Diffraction for Solid-State Structure Determination

No published single-crystal X-ray diffraction data for this compound is available. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. It would provide invaluable information on bond lengths, bond angles, and the planarity of the fused ring system.

Polymorphism and Crystal Packing Analysis in this compound Derivatives

In the absence of crystallographic data for the parent compound, there is consequently no information on its potential polymorphs or the crystal packing analysis of its derivatives. Such studies would be crucial for understanding intermolecular interactions, such as π-π stacking, which influence the material's solid-state properties.

Impact of Methylthiolation on Crystal Structure for Organic Semiconductors

The performance of organic semiconductors is intrinsically linked to the arrangement of molecules in the solid state. The degree of intermolecular π-orbital overlap, which is governed by the crystal packing, dictates the efficiency of charge transport. Methylthiolation, the introduction of a methylthio (-SCH₃) group, has emerged as a powerful strategy to manipulate the crystal structure of π-conjugated molecules and enhance their semiconductor properties.

While direct studies on the methylthiolation of this compound are not extensively documented, the principles established from studies on other polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems provide a strong basis for predicting its impact. The introduction of the sulfur atom in the methylthio group is key; its size and the presence of lone pair electrons, along with the non-planar nature of the C-S-C bond, introduce significant steric and electronic perturbations.

One of the primary effects of methylthiolation is the promotion of a "pitched" or "slipped" π-stacking arrangement, moving away from the often less efficient herringbone or cofacial π-stacking motifs. This pitched stacking can lead to a two-dimensional, brickwork-like packing structure, which is highly desirable for facilitating charge transport in multiple directions. The methylthio group can steer the intermolecular arrangement through a combination of steric hindrance and sulfur-sulfur or sulfur-π interactions, preventing overly close cofacial aggregation while still enabling significant electronic coupling between adjacent molecules.

Research on analogous heterocyclic systems has demonstrated that the strategic placement of methylthio groups can significantly alter crystal packing and, consequently, the charge carrier mobility. For instance, the synthesis of 9-(alkylthio)acenaphtho[1,2-b]quinoxaline derivatives showcases the feasibility of introducing thioether linkages to this core structure. While this involves larger alkyl groups, the underlying principle of using sulfur-based substituents to influence molecular organization remains relevant. It is anticipated that the smaller and electronically distinct methylthio group would offer more subtle and potentially more effective control over the solid-state packing of the this compound framework for semiconductor applications.

Table 1: Expected Impact of Methylthiolation on Crystal Packing Parameters of this compound
ParameterTypical Unsubstituted Aromatic SystemExpected Change with MethylthiolationReasoning
Packing MotifHerringboneShift towards Pitched π-StackingSteric influence of the -SCH₃ group and potential for S---S/S---π interactions.
Interplanar Distance~3.4 - 3.6 ÅPotential for slight increase or modulationThe substituent may prevent overly close packing while promoting effective orbital overlap.
π-Stacking OverlapVariable, often limited in herringboneEnhancement of intermolecular orbital overlapPitched stacking maximizes interaction between the highest occupied molecular orbitals (HOMOs) of adjacent molecules.
Charge Carrier MobilityModeratePotential for significant increaseImproved intermolecular electronic coupling facilitates more efficient charge transport.

Thermal Analysis Techniques for Structural Integrity (e.g., TGA, DSC)

The operational stability of organic electronic devices is critically dependent on the thermal stability of the active materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques for evaluating the structural integrity of compounds like this compound upon heating.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a high decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs, is a key indicator of its suitability for applications that may involve thermal stress, such as vacuum deposition during device fabrication. Studies on various quinoxaline (B1680401) derivatives have shown that they generally possess high thermal stability. For instance, related acenaphtho[1,2-b]quinoxaline compounds exhibit decomposition temperatures well above 300°C. This high thermal stability is attributed to the rigid, fused aromatic ring system which requires significant energy to break the covalent bonds. The TGA thermogram would be expected to show a stable baseline up to the onset of decomposition, followed by a sharp drop in mass as the molecule breaks down into volatile fragments.

Differential Scanning Calorimetry (DSC) monitors the heat flow to or from a sample as a function of temperature. DSC is used to detect thermal transitions such as melting (endothermic) and crystallization (exothermic). For a crystalline solid like this compound, the DSC thermogram would show a sharp endothermic peak corresponding to its melting point (Tm). The position of this peak is a measure of the compound's purity and the strength of its crystal lattice. A high melting point suggests strong intermolecular forces and a stable crystal packing. Furthermore, the enthalpy of fusion (ΔHm), calculated from the area of the melting peak, provides quantitative information about the energy required to disrupt the crystal lattice. After the initial heating cycle, subsequent cooling and heating cycles can reveal information about the compound's ability to recrystallize and the presence of any other phase transitions, such as a glass transition (Tg) if the material can form an amorphous solid upon rapid cooling. The supporting information for studies on silylethynyl-substituted acenaphtho[1,2-b]quinoxaline derivatives indicates melting points for these related compounds are often above 200°C, underscoring the inherent stability of this heterocyclic core. rsc.org

Together, TGA and DSC provide a comprehensive thermal profile of this compound, confirming its structural integrity at elevated temperatures and its suitability for processing and long-term operation in organic electronic devices.

Table 2: Representative Thermal Analysis Data for Acenaphthoquinoxaline Derivatives
TechniqueParameter MeasuredTypical Values for Related CompoundsSignificance for Structural Integrity
TGADecomposition Temperature (Td, 5% weight loss)> 300 °CIndicates high thermal stability and suitability for high-temperature processing.
DSCMelting Point (Tm)> 200 °C rsc.orgReflects a stable crystal lattice with strong intermolecular interactions.
DSCEnthalpy of Fusion (ΔHm)Varies with substitutionQuantifies the energy needed to overcome crystal packing forces.
DSCGlass Transition Temperature (Tg)Not typically observed for highly crystalline small moleculesIndicates the transition from a rigid, glassy state to a more rubbery state in amorphous materials.

Computational Chemistry and Theoretical Modeling of Acenaphtho 1,2 B Benzo F Quinoxaline

Density Functional Theory (DFT) for Electronic Structure Elucidation

DFT has emerged as a powerful tool for investigating the electronic characteristics of complex organic molecules. For derivatives of Acenaphtho[1,2-b]quinoxaline (B1266190), DFT calculations have been crucial in predicting molecular orbital energies, geometric conformations, and charge transfer properties, which are essential for designing novel materials.

The HOMO and LUMO energy levels are fundamental parameters that determine the electronic and optical properties of a molecule, including its electron-donating and electron-accepting capabilities. In copolymers based on an acenaphtho[1,2-b]quinoxaline core, these energy levels have been determined using cyclic voltammetry, which provides experimental values that can be correlated with theoretical calculations. rsc.org

For instance, in a novel red Thermally Activated Delayed Fluorescence (TADF) material, 10,10',10''-(acenaphtho[1,2-b]quinoxaline-3,9,10-triyl)tris(10H-phenoxazine) (AQ-TPXZ), where the acenaphtho[1,2-b]quinoxaline (AQ) moiety acts as the electron-acceptor, DFT calculations are used to determine the orbital energies. sioc-journal.cn The calculated HOMO and LUMO levels are critical for understanding the charge injection and transport properties in devices like Organic Light-Emitting Diodes (OLEDs).

Compound/CopolymerHOMO Energy (eV)LUMO Energy (eV)Electrochemical Band Gap (eV)Source
Copolymers based on acenaphtho[1,2-b]quinoxaline-5.1 to -5.3-3.3 to -3.51.8 - 2.0 rsc.org

The spatial arrangement of atoms and functional groups in a molecule significantly influences its electronic properties and intermolecular interactions in the solid state. DFT calculations are employed to find the optimized molecular geometry, which corresponds to the lowest energy conformation. For complex systems like the AQ-TPXZ molecule, theoretical calculations can predict the dihedral angles between the donor (phenoxazine) and acceptor (acenaphtho[1,2-b]quinoxaline) units. This geometric arrangement is a key factor in determining the extent of electronic coupling and, consequently, the photophysical properties. sioc-journal.cn

The distribution of the HOMO and LUMO across the molecular structure provides insight into the nature of electronic transitions. In donor-acceptor (D-A) type molecules, a spatial separation of these orbitals is desirable for achieving efficient charge transfer (CT) upon photoexcitation. sioc-journal.cn

In the case of AQ-TPXZ, DFT calculations show a distinct separation of the frontier molecular orbitals. sioc-journal.cn The HOMO is primarily localized on the electron-donating phenoxazine (B87303) moieties, while the LUMO is concentrated on the electron-accepting acenaphtho[1,2-b]quinoxaline core. sioc-journal.cn This separation confirms the charge-transfer character of the lowest excited state, which is a prerequisite for TADF.

MoleculeHOMO LocalizationLUMO LocalizationCharge Transfer CharacteristicSource
AQ-TPXZPhenoxazine (Donor)Acenaphtho[1,2-b]quinoxaline (Acceptor)Strong Intramolecular CT sioc-journal.cn

Theoretical Investigations of Photophysical Properties

Computational modeling is essential for predicting and understanding the light-absorbing and emitting properties of molecules. For Acenaphtho[1,2-b]benzo[f]quinoxaline derivatives, theoretical studies focus on properties relevant to their application in optoelectronic devices.

The energy difference between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is a critical parameter for TADF emitters. A small ΔEST (typically < 0.2 eV) allows for efficient reverse intersystem crossing (RISC) from the T1 to the S1 state, enabling the harvesting of triplet excitons for light emission.

For the red TADF emitter AQ-TPXZ, which incorporates the acenaphtho[1,2-b]quinoxaline acceptor, the ΔEST was calculated using DFT. The theoretical calculation yielded a very small energy splitting of 0.02 eV. sioc-journal.cn This small value is a direct consequence of the minimal overlap between the HOMO and LUMO, as predicted by the frontier molecular orbital analysis, and is a key indicator of the molecule's potential as a high-efficiency TADF emitter. sioc-journal.cn

CompoundCalculated ΔEST (eV)SignificanceSource
AQ-TPXZ0.02Indicates high potential for TADF sioc-journal.cn

Theoretical calculations can predict the optical absorption and emission spectra of molecules, which can then be compared with experimental results. The electronic transitions observed in UV-visible absorption spectra correspond to the excitation of electrons from occupied to unoccupied molecular orbitals.

For copolymers using an acenaphtho[1,2-b]quinoxaline core, the optical band gap, determined from the onset of absorption in the UV-visible spectrum, was found to be in the range of 1.8–2.0 eV. rsc.org This experimental value shows a strong correlation with the electrochemical band gap derived from HOMO and LUMO levels, demonstrating the predictive power of combining theoretical and experimental approaches. rsc.org Similarly, the emission wavelength can be related to the energy difference between the ground state and the first excited state, which is influenced by the HOMO-LUMO gap. For instance, the red emission of the AQ-TPXZ emitter at 624 nm is consistent with the electronic structure designed for a small energy gap. sioc-journal.cn

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic interactions between this compound and its surrounding environment. These simulations model the movement of atoms and molecules over time, providing a detailed picture of intermolecular forces and binding affinities. For instance, MD studies can elucidate how this molecule interacts with biological macromolecules or how it self-assembles in solution. By analyzing trajectories, researchers can identify key non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces, that govern its behavior in complex systems.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a fundamental understanding of the electronic structure and reactivity of this compound. These methods are instrumental in exploring potential mechanisms of action in various applications.

In the context of corrosion inhibition , quantum chemical calculations can determine parameters such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the Mulliken atomic charges. These parameters help to predict the molecule's ability to adsorb onto a metal surface and form a protective layer. A higher HOMO energy suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a lower LUMO energy indicates a capacity to accept electrons from the metal surface, both of which contribute to the inhibition process.

Regarding biomolecular interactions , quantum chemical calculations can model the binding of this compound to biological targets like DNA or proteins. By calculating interaction energies and identifying the specific atoms involved in binding, these theoretical studies can shed light on the mechanism of its biological activity. For example, calculations can reveal whether the molecule acts as an intercalator, groove binder, or enzyme inhibitor.

In-Silico Approaches to Structure-Activity Relationship (SAR)

In-silico structure-activity relationship (SAR) studies employ computational models to correlate the chemical structure of this compound and its derivatives with their biological or chemical activity. By systematically modifying the parent structure and calculating various molecular descriptors, researchers can develop predictive models that guide the design of new compounds with enhanced properties. These descriptors can include electronic, steric, and hydrophobic parameters. Quantitative Structure-Activity Relationship (QSAR) models, a subset of SAR, use statistical methods to build mathematical equations that relate these descriptors to observed activity, thereby enabling the virtual screening of novel analogues.

Advanced Photophysical Investigations and Optoelectronic Applications of Acenaphtho 1,2 B Benzo F Quinoxaline

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The Acenaphtho[1,2-b]quinoxaline (B1266190) core is a promising acceptor unit for designing luminescent materials, particularly for Thermally Activated Delayed Fluorescence (TADF) emitters used in high-efficiency OLEDs. These materials can theoretically achieve 100% internal quantum efficiency (IQE) by harvesting both singlet and triplet excitons for light emission without relying on expensive noble metals. ccspublishing.org.cn

Design Principles for Thermally Activated Delayed Fluorescence (TADF) Emitters

The fundamental design principle for TADF emitters involves creating molecules with a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. This is typically achieved by constructing a donor-acceptor (D-A) architecture where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated.

In molecules utilizing the Acenaphtho[1,2-b]quinoxaline core as the acceptor, this separation is realized by attaching electron-donating groups. The high steric hindrance between the donor and the rigid Acenaphtho[1,2-b]quinoxaline acceptor unit leads to a large dihedral angle (a twisted structure), which effectively minimizes the HOMO-LUMO overlap and reduces the ΔEST. This small energy gap facilitates efficient reverse intersystem crossing (RISC) from the T1 state to the S1 state, which is the defining characteristic of TADF. For instance, the design of a red TADF molecule based on an Acenaphtho[1,2-b]quinoxaline acceptor resulted in well-separated HOMO and LUMO energy levels, indicating efficient charge transfer and exciton (B1674681) formation conducive to TADF. researchgate.netbeilstein-journals.orgnih.gov

External Quantum Efficiency (EQE) Enhancement Strategies

Enhancing the External Quantum Efficiency (EQE) is a critical goal in OLED development. For TADF emitters based on Acenaphtho[1,2-b]quinoxaline, EQE is influenced by molecular design and the device architecture. Strategies for enhancement focus on optimizing the D-A structure to ensure a small ΔEST while maintaining a high photoluminescence quantum yield (PLQY).

The strategic placement of donor substituents on the acceptor core is a key factor. A study on two regioisomers using an acenaphthenequinone (B41937) core, which is structurally related to Acenaphtho[1,2-b]quinoxaline, demonstrated that the substitution position of the carbazole (B46965) donor significantly impacts device performance. icm.edu.pl While one isomer (F1) showed a modest EQE of 7.4%, the other isomer (F3) achieved a much higher EQE of 12.6%. icm.edu.pl This highlights that precise control over the molecular geometry is a critical strategy for enhancing quantum efficiency. In another example, a red TADF emitter based on an Acenaphtho[1,2-b]quinoxaline acceptor achieved an EQE of 7.4%, demonstrating its potential for use as a dopant in red-emitting OLEDs. researchgate.netbeilstein-journals.orgnih.gov

EmitterDonor PositionMaximum EQE (%)Luminance (cd/m²)Emission Color
F33,1012.628,000Not Specified
F13,97.4Not SpecifiedNot Specified
Qx66Not Specified7.4Not SpecifiedRed

Color Tuning through Substituent Engineering

The emission color of OLEDs can be precisely controlled by modifying the chemical structure of the emitter. For Acenaphtho[1,2-b]quinoxaline-based emitters, attaching different electron-donating or electron-withdrawing substituents to the core allows for the tuning of the material's bandgap and, consequently, its emission wavelength.

By increasing the number or strength of donor units attached to the acceptor core, the intramolecular charge transfer (ICT) effect can be intensified. This generally leads to a red-shift in the emission spectrum, moving the color from blue to green, yellow, and red. For example, the successful synthesis of the red TADF molecule Qx66, based on an Acenaphtho[1,2-b]quinoxaline acceptor, demonstrates how the choice of donor and acceptor strength can be used to target specific colors. beilstein-journals.orgnih.gov Similarly, by substituting the fused pyrazine (B50134) ring, a shift of up to 50 nm in the fluorescence spectra can be achieved, enabling further color tuning. researchgate.net This principle of substituent engineering allows for the creation of a full spectrum of colors needed for display and lighting applications.

Organic Photovoltaic (OPV) Devices and Non-Fullerene Acceptors

In the realm of organic solar cells, derivatives of Acenaphtho[1,2-b]quinoxaline are being explored as promising non-fullerene acceptors (NFAs). NFAs offer advantages over traditional fullerene-based acceptors, including broader absorption spectra, tunable energy levels, and greater morphological stability, which are critical for achieving high-performance OPV devices.

Optimization of Electron-Accepting Materials from Acenaphtho[1,2-b]benzo[f]quinoxaline Derivatives

The optimization of NFA materials derived from Acenaphtho[1,2-b]quinoxaline focuses on tuning their electronic and optical properties to match those of common polymer donors. The goal is to achieve a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level for a high open-circuit voltage (Voc) and a broad absorption spectrum to maximize light harvesting.

One example is the small molecule Acenaphtho[1,2-b]quinoxaline diimide derivative, AQI-T2. researchgate.net This molecule was designed as an electron-accepting material and exhibits a broad absorption band from 300 to 650 nm and a moderately low-lying LUMO energy level of -3.64 eV. researchgate.net These properties make it a suitable partner for the donor polymer PTB7-Th. The resulting solar cells showed moderate photovoltaic performance, indicating that this class of n-type molecules holds promise as electron-accepting materials for OPVs. researchgate.net Further optimization could involve modifying the side chains or extending the π-conjugation to enhance absorption and improve molecular packing for more efficient charge transport.

Charge Carrier Mobility and Device Performance in Organic Solar Cells

Copolymers based on an Acenaphtho[1,2-b]quinoxaline core have been synthesized and their hole mobility evaluated in field-effect transistors, with values reaching the range of 10⁻⁵ to 10⁻³ cm²/Vs. researchgate.net In OPV devices using the AQI-T2 derivative as the non-fullerene acceptor and PTB7-Th as the donor, a power conversion efficiency (PCE) of 0.77% was achieved. researchgate.net This device also exhibited a relatively high open-circuit voltage (Voc) of 0.86 V, a short-circuit current (Jsc) of 2.04 mA cm⁻², and a fill factor (FF) of 43.98%. researchgate.net While these initial results are moderate, they confirm the potential of Acenaphtho[1,2-b]quinoxaline derivatives as a platform for developing new, efficient non-fullerene acceptors. researchgate.net

Device ConfigurationPCE (%)Voc (V)Jsc (mA cm⁻²)FF (%)
PTB7-Th:AQI-T20.770.862.0443.98

Organic Thin Film Transistors (OTFTs) and Low Band Gap Copolymers

The unique electronic properties of this compound and its derivatives have positioned them as promising materials for applications in organic electronics, particularly in the fabrication of Organic Thin Film Transistors (OTFTs). A key area of research has been the development of low band gap copolymers that incorporate the acenaphtho[1,2-b]quinoxaline core as an electron-accepting unit.

In a notable study, a new class of low band gap copolymers was synthesized using an acenaphtho[1,2-b]quinoxaline core as the acceptor moiety, paired with oligothiophene derivatives serving as the donor moieties. nih.gov The resulting donor-acceptor (D-A) copolymers were characterized to evaluate their optical and electrochemical properties. Ultraviolet-visible (UV-Vis) spectroscopy revealed that these polymers exhibit band gaps in the range of 1.8–2.0 eV, a desirable characteristic for organic semiconductors. nih.gov

The electrochemical behavior of these copolymers was investigated using cyclic voltammetry. nih.gov To assess their performance in electronic devices, these copolymers were integrated into field-effect transistors. The hole mobility of these materials was measured to be in the range of 10⁻⁵ to 10⁻³ cm²/Vs. nih.gov X-ray diffraction analysis of the copolymer films indicated weak π–π stacking interactions between the polymer chains. nih.gov

The synthesis of these copolymers typically involves established polymerization techniques. The strategic combination of the electron-deficient acenaphtho[1,2-b]quinoxaline unit with electron-rich donor units allows for the tuning of the electronic properties of the resulting polymer, which is crucial for optimizing the performance of OTFTs.

Properties of Acenaphtho[1,2-b]quinoxaline Based Copolymers for OTFTs
PropertyValueCharacterization Technique
Band Gap1.8–2.0 eVUltraviolet-Visible (UV-Vis) Spectroscopy
Hole Mobility10⁻⁵–10⁻³ cm²/VsField-Effect Transistor Measurements
Intermolecular InteractionsWeak π–π stackingX-ray Diffraction (XRD)

Fluorescent Probes and Imaging Applications in Research

Derivatives of this compound have emerged as versatile scaffolds for the development of fluorescent probes with significant applications in biological imaging. Their inherent photophysical properties, combined with the potential for chemical modification, allow for the design of probes that can selectively target and report on specific biological environments and processes.

One area of application is in the development of probes for cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. A fluorescent probe was designed by combining acenaphtho[1,2-b]quinoxaline (ANQ) as the fluorophore with indomethacin (B1671933), a known COX-2 inhibitor, as the targeting moiety. nih.gov In an aqueous environment, this probe exists in a folded conformation, leading to quenched fluorescence due to photoinduced electron transfer (PET) between the ANQ and indomethacin units. nih.gov Upon binding to COX-2, the probe unfolds, disrupting the PET process and resulting in a significant enhancement of fluorescence. nih.gov This "turn-on" fluorescence mechanism allows for the selective imaging of cells expressing COX-2.

Two-Photon Fluorescence Properties for Advanced Imaging

Acenaphtho[1,2-b]quinoxaline (ANQ) has been identified as a fluorophore with two-photon absorption properties, making it particularly suitable for advanced bioimaging applications. nih.gov Two-photon fluorescence microscopy offers several advantages over conventional one-photon microscopy, including deeper tissue penetration, reduced phototoxicity, and lower background fluorescence.

Researchers have developed non-viral gene vectors that integrate the two-photon fluorescent ANQ moiety. nih.gov These vectors were designed to not only deliver genetic material (DNA/siRNA) but also to allow for real-time tracking of the delivery process through two-photon imaging. The synthesized compounds displayed a maximum absorption at 420 nm and fluorescence emission around 650 nm. nih.gov The fluorescence intensity was observed to be sensitive to the solvent environment, with a decrease in protic solvents. nih.gov

The successful application of these ANQ-based vectors in both in vitro and in vivo models demonstrated their dual functionality. nih.gov Single and two-photon fluorescence imaging confirmed cellular uptake, endosomal escape, and the release of genetic material, highlighting the potential of ANQ as a valuable component in the design of theranostic agents. nih.gov

Bioreductive Fluorescence for Hypoxia-Selective Imaging

The unique microenvironment of solid tumors, particularly the presence of hypoxic (low oxygen) regions, presents an opportunity for targeted imaging strategies. Acenaphtho[1,2-b]quinoxaline derivatives have been investigated as fluorescent probes for the selective imaging of hypoxic cells. lookchem.com The underlying principle involves the bioreductive activation of the probe in the low-oxygen environment of tumor cells.

Nitro-substituted derivatives of acenaphtho[1,2-b]quinoxaline have been synthesized and evaluated as potential hypoxic markers. lookchem.com The nitro group, being an electron-withdrawing group, effectively quenches the fluorescence of the parent molecule. Under hypoxic conditions, cellular reductases can reduce the nitro group to an amino group. This conversion from an electron-withdrawing to an electron-donating group restores the fluorescence of the acenaphtho[1,2-b]quinoxaline core, leading to a "turn-on" fluorescent signal that is selective for hypoxic cells. lookchem.com

Studies have shown that different nitro-substituted isomers of acenaphtho[1,2-b]quinoxaline exhibit varying degrees of fluorescence enhancement upon reduction. lookchem.com In vitro experiments using V79 cells demonstrated a significant fluorescence differential between hypoxic and oxic conditions for some of these compounds, with hypoxic-to-oxic fluorescence ratios reaching as high as 11-fold. lookchem.com These findings underscore the potential of these bioreductive fluorescent probes for non-invasive imaging of tumor hypoxia.

Strategies for Enhancing Stokes Shifts in this compound Derivatives

A large Stokes shift, the difference between the maximum wavelengths of absorption and emission, is a highly desirable characteristic for fluorescent probes as it minimizes self-absorption and improves signal-to-noise ratio in imaging applications. Research has focused on strategies to enhance the Stokes shift of this compound derivatives.

One effective strategy involves the introduction of electron-donating groups to the core structure. For instance, methoxy-substituted derivatives of this compound have been shown to exhibit a significant increase in their Stokes shift. Reports indicate that these derivatives can achieve a 40% increase in their Stokes shift, with some compounds exhibiting a remarkably large Stokes shift of 230 nm. This enhancement is attributed to the intramolecular charge transfer (ICT) character of the excited state, which is promoted by the electron-donating methoxy (B1213986) groups.

Photopolymerization Initiators

Acenaphtho[1,2-b]quinoxaline derivatives have been investigated as components of photoinitiating systems for radical polymerization, with potential applications in fields such as dentistry. These compounds can act as photosensitizers, absorbing light and initiating the chemical reactions that lead to polymerization.

In two-component photoinitiating systems, acenaphthoquinoxaline derivatives can function as the primary light absorber and electron acceptor. lookchem.com When combined with an electron donor co-initiator, irradiation with visible light triggers a photoinduced intermolecular electron transfer (PET) process, which ultimately generates the radicals necessary to initiate the polymerization of monomers like acrylates. lookchem.com

Mechanistic Insights into Biological Interactions and Activities of Acenaphtho 1,2 B Benzo F Quinoxaline

Molecular Mechanisms of Interaction with Nucleic Acids

The ability of small molecules to interact with DNA is a cornerstone of their potential as chemotherapeutic agents. Acenaphtho[1,2-b]benzo[f]quinoxaline derivatives have been investigated for their capacity to bind to and modify DNA, suggesting mechanisms that could disrupt cellular replication and transcription processes.

Derivatives of the acenaphtho[1,2-b]quinoxaline (B1266190) scaffold have demonstrated a notable affinity for binding with DNA. researchgate.net The primary mode of interaction is believed to be intercalation, where the planar aromatic structure of the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This type of interaction is often stabilized by π-π stacking forces between the aromatic system of the compound and the DNA base pairs, leading to a distortion of the DNA structure and potential inhibition of DNA-processing enzymes. nih.govnih.gov

Studies involving various spectroscopic techniques, such as UV-Vis absorption and fluorescence spectroscopy, are employed to understand these binding events with Calf-Thymus DNA (CT-DNA), which serves as a readily available model for mammalian DNA. nih.gov An increase in the viscosity of a DNA solution upon addition of a compound is a classic indicator of an intercalative binding mode, as the DNA helix must lengthen to accommodate the intercalating molecule. nih.gov The binding affinity is quantified by the binding constant (Kb), with higher values indicating a stronger interaction. For related quinoxaline-based compounds, these constants often fall within the 104 to 105 M-1 range, signifying tight binding. nih.gov

Beyond simple binding, certain quinoxaline (B1680401) derivatives, particularly when complexed with transition metals like copper(II) or iron(II), can function as "chemical nucleases." researchgate.net These complexes are capable of inducing single- and double-strand breaks in the DNA backbone through oxidative mechanisms. researchgate.net The process typically involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, in close proximity to the DNA helix. researchgate.net This activity can be assessed using gel electrophoresis, which separates DNA fragments based on their size, allowing for the visualization of cleavage products. researchgate.net The ability of these compounds to promote DNA damage highlights a potential mechanism for inducing cell death in rapidly proliferating cancer cells. researchgate.net

Interaction with Proteins (e.g., Bovine Serum Albumin, Human Serum Albumin)

Serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), are major transport proteins in the bloodstream, responsible for carrying various endogenous and exogenous substances. The binding of a drug candidate to these proteins is a critical factor influencing its pharmacokinetic profile, including its distribution and availability to target tissues.

Fluorescence spectroscopy is a powerful tool for investigating the interaction between small molecules and proteins like BSA and HSA. researchgate.netresearchgate.net These proteins contain fluorescent amino acid residues, primarily tryptophan, which have intrinsic fluorescence that can be "quenched" upon binding of a ligand. nih.govnih.gov The quenching, or decrease in fluorescence intensity, occurs because the bound molecule alters the local environment of the tryptophan residue. nih.govcore.ac.uk

This phenomenon can be analyzed using the Stern-Volmer equation to determine the nature of the quenching (static or dynamic) and to calculate binding parameters. researchgate.netmdpi.com Static quenching, which involves the formation of a non-fluorescent ground-state complex between the protein and the quencher (the compound), is often observed in drug-protein interactions. mdpi.comnih.gov Studies on various ligands with BSA and HSA have demonstrated that this technique can reveal the binding constant (Kb) and the number of binding sites (n), providing quantitative insight into the strength and stoichiometry of the interaction. mdpi.comrsc.orgswu.ac.th For many small molecule-albumin interactions, binding constants are in the order of 105 M-1, with approximately one binding site per protein molecule. mdpi.commdpi.com

Research on Selective Cytotoxicity in Cancer Cell Lines (in vitro studies)

A crucial aspect of anticancer drug development is the ability of a compound to selectively kill cancer cells while sparing normal, healthy cells. In vitro studies using various cancer cell lines are the primary method for initial screening of cytotoxic activity.

The chemical structure of a parent compound can be modified to enhance its biological activity. In the case of acenaphtho[1,2-b]quinoxaline, the introduction of nitro groups has been shown to significantly impact its cytotoxicity. A study investigated several new acenaphtho[1,2-b]quinoxaline derivatives, evaluating their effects on different cancer cell lines. nih.gov The 3,4-dinitroacenaphtho[1,2-b]quinoxaline (B7852187) derivative, in particular, demonstrated pronounced cytotoxicity. nih.gov

Using the MTT assay, a colorimetric test for assessing cell metabolic activity, this nitro-substituted compound showed a statistically significant difference (p < 0.05) in its cytotoxic effect on malignant cell lines (Caco-2, HT-29, T47D) compared to a non-malignant mouse fibroblast cell line (NIH-3T3). nih.gov This suggests a degree of selective toxicity towards cancer cells. Furthermore, the compound was found to induce apoptosis in K562 leukemia cells, with the effect being significantly greater at a concentration of 0.5 µg/ml compared to other concentrations and even the established anticancer drug doxorubicin. nih.gov

Structure-Activity Relationship (SAR) of this compound Derivatives for Anticancer Efficacy

The anticancer efficacy of acenaphtho[1,2-b]quinoxaline derivatives is significantly influenced by the nature and position of substituents on the core structure. The rigid, planar framework of these molecules allows them to interact with biological targets, and modifications to this framework can fine-tune their cytotoxic activity. rsc.org

Research into the structure-activity relationship (SAR) reveals that the introduction of specific functional groups can enhance cytotoxicity and selectivity against cancer cells. For instance, a study involving newly synthesized acenaphtho[1,2-b]quinoxaline derivatives found that the compound 3,4-dinitroacenaphtho[1,2-b]quinoxaline exhibited notable cytotoxicity. nih.gov This dinitro derivative demonstrated a significant difference in its effect on malignant cell lines (Caco-2, HT-29, T47D) compared to the non-malignant mouse fibroblast cell line NIH-3T3, suggesting a degree of selective toxicity towards cancer cells. nih.gov The presence of electron-withdrawing nitro groups appears to be a key factor in the observed anticancer activity.

Further insights can be drawn from structurally related polycyclic compounds. In a study of acenaphtho[1,2-e]-1,2,4-triazine derivatives, the cytotoxic activities were found to be dependent on both the position of substituents on an attached phenyl ring and the electron-donating or electron-withdrawing nature of these substituents. echemcom.com Specifically, the derivative (4-chloro phenyl imino hydrazin)- acenaphtho[1,2-e]-1,2,4-triazine showed the highest cytotoxic effects on A549 (lung cancer) and MCF-7 (breast cancer) cells. echemcom.com This highlights the importance of halogens, which are electron-withdrawing, in enhancing anticancer efficacy.

General SAR principles for the broader class of quinoxaline derivatives also support these findings. The substitution pattern on the quinoxaline nucleus plays a crucial role; electron-withdrawing groups can decrease activity in some contexts, while electron-releasing groups at other positions can increase it. mdpi.comnih.gov For benzo[g]quinoxaline (B1338093) derivatives, the presence of bromo-substitutions has been shown to be important for anticancer activity. mdpi.com The planar structure of these compounds is also considered vital for their potential to intercalate with DNA. rsc.org

Cytotoxicity of Acenaphthoquinoxaline and Related Derivatives
CompoundCancer Cell LineActivity/Observation
3,4-dinitroacenaphtho[1,2-b]quinoxalineCaco-2, HT-29, T47DSelectively cytotoxic vs. non-malignant NIH-3T3 cells. nih.gov
(4-chloro phenyl imino hydrazin)- acenaphtho[1,2-e]-1,2,4-triazineA549 (Lung)IC50: 29.32 µM. echemcom.com
MCF-7 (Breast)IC50: 32.73 µM. echemcom.com
SKOV3 (Ovarian)Moderate activity. echemcom.com

Exploration of Antimicrobial Activities

The quinoxaline scaffold, a core component of the this compound structure, is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial properties. nih.goviau.ir Derivatives of the parent quinoxaline ring system have been reported to possess significant antibacterial and antifungal capabilities. nih.govrsc.orgnih.gov For example, certain benzo[g]quinoxaline-5,10-diones, which share a similar fused ring system, have demonstrated antibiotic properties against a broad spectrum of bacterial and fungal pathogens. mdpi.com While direct studies on the antimicrobial spectrum of this compound itself are not extensively detailed in the available research, the activities of related compounds suggest its potential as a promising area for antimicrobial drug discovery.

Antibacterial and Antifungal Potency

Investigations into various quinoxaline derivatives have confirmed their potential against both bacterial and fungal strains. A series of synthesized quinoxaline derivatives were evaluated for their ability to combat plant pathogenic bacteria and fungi, with several compounds showing significant in vitro activity. rsc.org For instance, compound 5j (a quinoxaline derivative) exhibited potent activity against the fungus Rhizoctonia solani, with an EC50 value of 8.54 μg/mL, which was superior to the commercial fungicide azoxystrobin. rsc.org Another compound, 5k , displayed good antibacterial activity against Acidovorax citrulli. rsc.org

In other studies, symmetrically disubstituted quinoxalines have been shown to possess the most significant antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov The antifungal potential has also been noted, with certain derivatives showing considerable activity. nih.gov Naphthoquinone derivatives, which are structurally related, have also been extensively studied, with some compounds showing potent antifungal activity against Candida species and dermatophytes, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range. researchgate.netscielo.br

Antimicrobial Activity of Related Quinoxaline Derivatives
Compound Class/DerivativeTarget MicrobePotency (MIC/EC50)
Quinoxaline derivative (5j)Rhizoctonia solani (fungus)EC50: 8.54 µg/mL. rsc.org
Quinoxaline derivative (5k)Acidovorax citrulli (bacterium)Good activity reported. rsc.org
2,3-dibromo-1,4-naphthoquinoneOpportunistic fungi & dermatophytesMIC: <1.56 - 6.25 µg/mL. researchgate.net
Symmetrically disubstituted quinoxalinesS. aureus, B. subtilis, E. coliSignificant antibacterial activity. nih.gov

Factors Influencing Antimicrobial Spectrum

The effectiveness and spectrum of antimicrobial agents based on the quinoxaline and related naphthoquinone frameworks are governed by a combination of chemical, biological, and physiological factors.

Chemical Structure: The specific chemical structure of a derivative is a primary determinant of its antimicrobial activity.

Substituent Effects: The nature of functional groups attached to the core ring system plays a critical role. In a study of 1,4-naphthoquinone (B94277) hybrids, derivatives with electron-donating or electronegative functional groups generally exhibited better antibacterial activity. nih.gov Conversely, the presence of bulky moieties or most electron-withdrawing groups tended to result in poor inhibitory potency. nih.gov This indicates that the electronic properties and steric profile of the molecule are key to its interaction with microbial targets.

Symmetry: Studies have suggested that symmetrically disubstituted quinoxalines display more significant antibacterial activity compared to asymmetrically substituted ones. nih.gov

Biological and Environmental Factors: Beyond the chemical structure, the biological context heavily influences antimicrobial efficacy.

Bacterial Status: The physiological state of the target bacteria, such as its susceptibility or resistance, the presence of tolerance or persistence mechanisms, and its ability to form biofilms, are crucial factors. nih.govresearchgate.net Biofilms, in particular, can confer significant resistance to antimicrobial agents.

Inoculum Size: The initial number of bacterial cells can impact the effectiveness of an antimicrobial agent, a phenomenon known as the inoculum effect. A higher bacterial load may reduce the effective drug concentration per cell, potentially leading to treatment failure. nih.gov

Host Factors: In a clinical context, host factors like the serum effect (protein binding of the drug) can influence the concentration of the free, active compound available to fight the infection. nih.gov

Cellular Uptake and Localization Studies (e.g., Live-Cell Imaging)

The therapeutic efficacy of this compound derivatives is contingent upon their ability to enter target cells and reach their intracellular sites of action. Live-cell imaging techniques, particularly those using fluorescence microscopy, have been instrumental in elucidating the processes of cellular uptake and localization for these compounds.

Studies on derivatives of Acenaphtho[1,2-b]quinoxaline (ANQ) have utilized their intrinsic fluorescent properties to track their journey into cells. In one study, two-photon fluorescent ANQ moieties were conjugated to different molecular carriers to investigate their use in gene delivery. nih.gov Single and two-photon fluorescence imaging revealed that the successful cellular entry of one derivative, ANQ-A-M , was followed by its ability to escape from lysosomes, which is a critical step for many therapeutic agents to avoid degradation and reach their targets in the cytoplasm or nucleus. nih.gov In contrast, another derivative, ANQ-H-M , formed aggregates that were too large for efficient cellular uptake, demonstrating that the linkage structure and resulting particle size are critical factors for successful cell entry. nih.gov

The development of 9-arylacenaphtho[1,2-b]quinoxaline analogues has also been pursued with the dual aim of creating agents for both cancer therapy and cellular imaging. rsc.org The extension of the π-conjugated system by adding various aryl groups enhances the fluorescence properties of these compounds, making them suitable for imaging applications that can simultaneously report on their own uptake and distribution within cancer cells. rsc.org These studies underscore the utility of live-cell imaging in visualizing the subcellular fate of this compound derivatives, providing crucial insights into their mechanisms of action.

Emerging Applications and Advanced Research Frontiers of Acenaphtho 1,2 B Benzo F Quinoxaline

Corrosion Inhibition Mechanisms and Performance

Acenaphtho[1,2-b]quinoxaline (B1266190) has been identified as an effective corrosion inhibitor, particularly for mild steel in acidic environments like sulfuric acid solutions researchgate.netdaneshyari.com. Its efficacy stems from its molecular structure, which features nitrogen heteroatoms and extensive π-conjugation. These features facilitate strong adsorption onto metal surfaces, creating a protective barrier against corrosive agents daneshyari.comresearchgate.net. The inhibition efficiency of this compound is observed to increase with higher concentrations researchgate.net.

Adsorption Characteristics on Metal Surfaces

The primary mechanism of corrosion inhibition by Acenaphtho[1,2-b]quinoxaline is its adsorption onto the metal surface researchgate.net. This process forms a protective film that isolates the metal from the aggressive acidic medium. Research indicates that the adsorption behavior of this compound is accurately described by the Langmuir adsorption isotherm researchgate.netresearchgate.net. This model implies the formation of a monolayer of the inhibitor on the steel surface.

The adsorption process involves both physisorption and chemisorption. Physisorption occurs due to electrostatic interactions between the charged metal surface and the inhibitor molecules. Chemisorption involves the sharing of electrons between the nitrogen atoms' lone pairs and the π-electrons of the quinoxaline (B1680401) ring system with the vacant d-orbitals of iron atoms on the steel surface daneshyari.comresearchgate.net. This dual-mode adsorption creates a stable and effective protective layer.

Electrochemical Characterization of Inhibition Efficiency

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to quantify the inhibition performance of Acenaphtho[1,2-b]quinoxaline. Potentiodynamic polarization measurements show that the compound acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process daneshyari.comresearchgate.net.

EIS data further corroborate its inhibitory action. In the presence of the inhibitor, the charge transfer resistance (Rct) of the mild steel significantly increases, while the double-layer capacitance (Cdl) decreases. An increase in Rct signifies a slower corrosion rate, as the inhibitor film impedes the charge transfer process at the metal-solution interface. The decrease in Cdl is attributed to the displacement of water molecules by the inhibitor molecules at the surface, which reduces the local dielectric constant and/or increases the thickness of the electrical double layer.

Electrochemical Parameters for Mild Steel in 1 M H₂SO₄ with Acenaphtho[1,2-b]quinoxaline
Inhibitor Concentration (mM)Corrosion Current (Icorr) (μA/cm²)Charge Transfer Resistance (Rct) (Ω cm²)Inhibition Efficiency (IE%)
0.0 (Blank)112045-
0.115832085.9
0.211046090.2
0.38062592.9
0.45687095.0
0.540115096.4

Correlation of Molecular Descriptors with Inhibition Performance

Density Functional Theory (DFT) has been utilized to provide theoretical insights into the inhibition mechanism by correlating the molecular structure of Acenaphtho[1,2-b]quinoxaline with its performance researchgate.netdaneshyari.com. Quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), and the energy gap (ΔE = E-LUMO - E-HOMO) are calculated.

A higher E-HOMO value indicates a greater tendency for the molecule to donate electrons to the empty d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. A lower E-LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface. A small energy gap (ΔE) is generally associated with higher reactivity and, consequently, better inhibition performance, as it implies easier electron transfer between the inhibitor and the metal surface scirp.org. These theoretical calculations align well with experimental findings, confirming that the electron-rich nature of the Acenaphtho[1,2-b]quinoxaline molecule is key to its effectiveness as a corrosion inhibitor daneshyari.com.

Chemosensing and Detection Principles

Beyond its application in corrosion science, Acenaphtho[1,2-b]quinoxaline serves as a platform for developing chemosensors, particularly for the detection of heavy metal ions. Its rigid, planar structure and inherent fluorescence properties make it an excellent candidate for a signaling unit in sensor design.

Design and Synthesis of Acenaphtho[1,2-b]quinoxaline-Based Chemosensors

The synthesis of Acenaphtho[1,2-b]quinoxaline-based chemosensors is typically straightforward. The classical and efficient method involves a condensation reaction between ortho-phenylenediamine (o-PDA) and acenaphthylene-1,2-dione nih.gov. This reaction can be performed under green chemistry principles, for example, by using a solid acid nanocatalyst like SBA-Pr-SO3H in dichloromethane (B109758) at room temperature. This approach offers high yields (up to 99%) and short reaction times, making the synthesis process facile and environmentally friendly nih.gov. The resulting compound possesses the necessary photophysical properties to function as a fluorometric sensor.

Detection of Metal Cations (e.g., Hg²⁺, Cu²⁺, Zn²⁺)

Acenaphtho[1,2-b]quinoxaline has demonstrated high selectivity and sensitivity as a fluorescent chemosensor for mercury(II) ions (Hg²⁺) nih.gov. In its free state in an acetonitrile (B52724) solution, the compound exhibits a strong fluorescence emission. Upon the addition of various metal cations, including Ba²⁺, Ca²⁺, Cd²⁺, Co²⁺, Cr³⁺, Fe³⁺, Fe²⁺, K⁺, Li⁺, Mg²⁺, Mn²⁺, Na⁺, Ni²⁺, and Zn²⁺, there is little to no change in its fluorescence spectrum nih.gov.

However, the introduction of Hg²⁺ ions leads to a significant quenching of the fluorescence intensity, functioning as a "switch-off" sensor. This specific response is attributed to the effective coordination between the nitrogen atoms of the quinoxaline moiety and the Hg²⁺ ion. The sensor exhibits excellent linearity between the fluorescence intensity and the concentration of Hg²⁺, with a low detection limit of 42 ppb nih.gov. The binding stoichiometry between the sensor molecule and the Hg²⁺ ion has been determined to be 1:1 nih.gov.

Fluorescence Response of Acenaphtho[1,2-b]quinoxaline to Various Metal Cations
Metal Cation AddedObserved Fluorescence ChangeSelectivity
Hg²⁺Significant fluorescence quenching / "Switch-off"High
Zn²⁺Negligible change-
Cu²⁺Negligible change-
Ni²⁺Negligible change-
Co²⁺Negligible change-
Fe³⁺ / Fe²⁺Negligible change-
Other alkali and alkaline earth metalsNegligible change-

Aggregation-Induced Emission Enhancement (AIEE) Properties for Sensing

While specific studies on the aggregation-induced emission enhancement (AIEE) properties of Acenaphtho[1,2-b]benzo[f]quinoxaline for sensing applications are not extensively documented, the broader class of quinoxaline-based compounds has demonstrated significant potential in this area. AIEE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is advantageous for developing sensitive and selective chemical sensors.

Research on related quinoxaline derivatives has shown that the restriction of intramolecular rotation in the aggregated state is a key mechanism behind AIEE. This restriction blocks non-radiative decay pathways, leading to enhanced fluorescence intensity. For instance, studies on other quinoxaline-based blue emitters have revealed their AIEE characteristics, making them effective deep blue light-emitting materials. These compounds exhibit deep blue light emission in both solution and solid-state.

The sensing mechanism often relies on the analyte inducing or disrupting the aggregation of the AIEE-active compound, leading to a measurable change in fluorescence. For example, tetrarhenium(I) metallacycles have been shown to exhibit AIEE and have been successfully applied as luminescent sensors for nitroaromatics and antibiotics. rsc.org The nanoaggregates of these metallacycles act as probes for the sensitive and selective detection of analytes like picric acid. rsc.org While direct evidence for this compound is pending, its structural similarity to other AIEE-active quinoxalines suggests a strong potential for its application in the development of novel fluorescent sensors. Further research is needed to explore the specific AIEE behavior of this compound and its potential for detecting various analytes.

Redox-Active Ligands in Coordination Chemistry

This compound possesses nitrogen atoms within its aromatic structure, making it a suitable candidate for acting as a ligand in coordination chemistry. Its extended π-system can also participate in redox processes, rendering it a redox-active ligand.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes involving quinoxaline-derived ligands is a well-established area of research. These complexes are typically prepared by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

While specific reports on the synthesis and detailed characterization of metal complexes with this compound as the primary ligand are limited in the reviewed literature, the general methodologies can be inferred from studies on similar quinoxaline derivatives. For instance, the coordination behavior of a quinoxaline ligand with various transition metal ions such as Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) has been reported. eurjchem.com The characterization of these complexes typically involves:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

UV-Visible Spectroscopy: To study the electronic transitions within the complex.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex and the oxidation state of the metal ion.

Molar Conductance Measurements: To determine the electrolytic nature of the complexes. eurjchem.com

Thermal Analysis (TG/DTG/DTA): To study the thermal stability of the complexes and the nature of their decomposition. eurjchem.com

Based on these established methods, the synthesis and characterization of this compound metal complexes would likely yield compounds with interesting structural and electronic properties. For example, a study on quinoxaline-2,3-dione derived ligands showed the formation of 2:1 ligand-to-metal ratio complexes with Co(II), Ni(II), Cu(II), and Cd(II), with the metal ions in an octahedral geometry.

Characterization TechniqueExpected Information for this compound Metal Complexes
Elemental AnalysisDetermination of the stoichiometric formula of the complex.
IR SpectroscopyShifts in the C=N and other aromatic ring stretching vibrations upon coordination to the metal center.
¹H NMR SpectroscopyChanges in the chemical shifts of the protons on the ligand upon complexation.
UV-Visible SpectroscopyInformation on the d-d electronic transitions of the metal ion and ligand-to-metal charge transfer bands.
Magnetic SusceptibilityDetermination of the number of unpaired electrons and the geometry of the complex.

Applications in Catalysis (Theoretical Research)

Theoretical research into the catalytic applications of this compound is a nascent field with limited available data. However, the structural features of this compound suggest potential for catalytic activity. The nitrogen atoms in the quinoxaline moiety can act as coordination sites for metal centers, which are often the active sites in catalytic cycles. The extended π-system can facilitate electron transfer processes, which are crucial for many catalytic reactions.

Density Functional Theory (DFT) is a powerful computational tool that can be used to investigate the potential of molecules in various applications, including catalysis. DFT studies on acenaphtho[1,2-b]quinoxaline derivatives have been performed to understand their electronic properties and reactivity, for instance, in the context of their anticancer activity. researchgate.net These studies have shown that the highest occupied molecular orbital (HOMO) is often localized on the quinoxaline moiety, indicating its electron-donating capability. researchgate.net

While direct theoretical studies on the catalytic applications of this compound are yet to be extensively reported, the general understanding of quinoxaline chemistry suggests that its metal complexes could be explored for various catalytic transformations. The redox-active nature of the ligand could play a crucial role in facilitating catalytic cycles involving changes in the oxidation state of the metal center.

Building Blocks for Advanced Organic Materials Science

The rigid, planar, and electron-deficient nature of the this compound core makes it an excellent building block for the synthesis of advanced organic materials with applications in electronics.

Derivatives of acenaphtho[1,2-b]quinoxaline have been successfully incorporated into copolymers for use in organic thin-film transistors (OTFTs). rsc.orgresearchgate.net In these materials, the acenaphtho[1,2-b]quinoxaline unit typically acts as the electron-acceptor moiety, which is copolymerized with electron-donor units like oligothiophenes. rsc.orgresearchgate.net These donor-acceptor copolymers exhibit low band gaps, which are desirable for applications in organic electronics. rsc.orgresearchgate.net

The performance of these materials in electronic devices is highly dependent on their molecular structure and solid-state packing. For instance, a class of low band gap copolymers based on an acenaphtho[1,2-b]quinoxaline core demonstrated hole mobilities in the range of 10⁻⁵ to 10⁻³ cm²/Vs in field-effect transistors. rsc.orgresearchgate.net The electrochemical properties of these polymers, determined by cyclic voltammetry, revealed that their band gaps are in the range of 1.8–2.0 eV. rsc.orgresearchgate.net

Furthermore, an acenaphtho[1,2-b]quinoxaline diimide derivative has been synthesized and investigated as a small molecule non-fullerene acceptor for organic solar cells. This molecule exhibited a broad absorption band and a suitable lowest unoccupied molecular orbital (LUMO) energy level for efficient electron acceptance. Organic solar cells fabricated with this derivative as the acceptor and a polymer donor showed promising photovoltaic performance.

Below is a table summarizing the performance of some organic electronic devices incorporating acenaphtho[1,2-b]quinoxaline derivatives.

Device TypeAcenaphtho[1,2-b]quinoxaline DerivativeDonor MaterialPerformance MetricValueReference
OTFTCopolymer with oligothiophene-Hole Mobility10⁻⁵–10⁻³ cm²/Vs rsc.orgresearchgate.net
Organic Solar CellAQI-T2 (diimide derivative)PTB7-ThPower Conversion Efficiency0.77%
Organic Solar CellAQI-T2 (diimide derivative)PTB7-ThOpen-Circuit Voltage0.86 V
Organic Solar CellAQI-T2 (diimide derivative)PTB7-ThShort-Circuit Current2.04 mA/cm²
Organic Solar CellAQI-T2 (diimide derivative)PTB7-ThFill Factor43.98%

The continued exploration of new derivatives of this compound and their incorporation into novel material architectures holds significant promise for the future of organic electronics.

Future Research Directions and Unresolved Challenges in Acenaphtho 1,2 B Benzo F Quinoxaline Studies

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

A primary challenge in the advancement of Acenaphtho[1,2-b]quinoxaline-based materials is the development of synthetic protocols that are not only efficient but also environmentally benign. Traditional multi-step syntheses often involve harsh reaction conditions, toxic catalysts, and generate significant chemical waste. Future research is increasingly focused on green chemistry principles to overcome these limitations.

Key areas for development include:

One-Pot Reactions: Simplifying synthetic sequences into one-pot procedures significantly enhances efficiency by reducing reaction times, minimizing solvent usage, and simplifying work-up and purification. An example is the one-pot synthesis of 9-(alkylthio) acenaphtho[1,2-b] quinoxaline (B1680401) derivatives, which offers excellent yields and short reaction times. iau.ir

Green Catalysts and Solvents: There is a pressing need to replace hazardous reagents and solvents. Research into solid acid catalysts, such as sulfonated rice husk ash, allows for reactions to proceed under milder conditions like room temperature. researchgate.net The use of water as a solvent, facilitated by techniques like sonication, represents a significant step towards sustainable synthesis. researchgate.net

Catalytic C-H Activation: Modern synthetic strategies, such as Palladium-catalyzed C-H arylation cascades, offer novel and efficient pathways to construct complex fused aromatic systems, including acenaphthylene-fused heteroarenes. beilstein-journals.org Exploring these methods for Acenaphtho[1,2-b]quinoxaline (B1266190) synthesis could provide more direct and atom-economical routes.

The overarching goal is to create scalable, cost-effective, and sustainable synthetic methodologies that can produce a diverse library of derivatives for further study and application. iau.ir

Deeper Understanding of Structure-Property Relationships through Advanced Characterization and Computational Methods

The relationship between the molecular structure of Acenaphtho[1,2-b]quinoxaline derivatives and their resulting electronic, optical, and biological properties is complex and not yet fully understood. A deeper comprehension is crucial for the rational design of new materials with tailored functionalities. Future progress in this area will rely on the synergistic use of advanced experimental characterization and high-level computational modeling.

Current and future approaches include:

Advanced Spectroscopy and Electrochemistry: Techniques like UV-visible spectroscopy, cyclic voltammetry, and photoelectron spectroscopy are vital for probing the electronic structure. rsc.orgnih.gov Studies on how different solvents affect the electronic absorption spectra, for instance, can reveal insights into the molecule's dipole moments and structural properties. researchgate.net

Computational Modeling: Density Functional Theory (DFT) has become an indispensable tool for correlating experimental findings with theoretical models. researchgate.net It allows for the calculation of molecular orbitals (HOMO/LUMO), energy gaps, and the prediction of redox behavior and emission properties. researchgate.netnih.gov

Isomer and Packing Studies: The precise arrangement of atoms and molecules significantly impacts performance. Studies on regioisomers, where functional groups are attached at different positions, have shown dramatic effects on the efficiency of organic light-emitting devices (OLEDs). researchgate.net Similarly, understanding the molecular packing in the solid state through techniques like X-ray diffraction is critical, as it governs charge transport pathways. rsc.orgnih.gov

By combining these methods, researchers can build predictive models that link specific structural modifications—such as the addition of electron-donating or -withdrawing groups—to observable properties like charge carrier mobility or fluorescence quantum yield. nih.gov

Rational Design of Acenaphtho[1,2-b]quinoxaline Derivatives for Targeted Optoelectronic Performance

The Acenaphtho[1,2-b]quinoxaline core serves as an excellent electron-accepting building block for organic electronic materials. The rational design of its derivatives is key to unlocking high-performance organic field-effect transistors (OFETs), OLEDs, and organic solar cells (OSCs). The future of this field lies in moving beyond trial-and-error and toward a predictive design paradigm based on the structure-property relationships discussed previously.

Key design strategies include:

Donor-Acceptor (D-A) Architecture: A prevalent strategy involves creating copolymers where the Acenaphtho[1,2-b]quinoxaline unit acts as the acceptor (A) and is paired with various electron-donating (D) moieties like oligothiophenes. rsc.org This approach allows for the tuning of the material's band gap, which is crucial for controlling its absorption and emission characteristics. rsc.org

Targeted Energy Level Alignment: For applications like OSCs, the precise energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for efficient charge separation and transport. Derivatives can be designed to have specific LUMO levels to function as effective non-fullerene acceptors.

Side-Chain Engineering: The strategic placement and chemical nature of side chains can be used to control solubility, film morphology, and intermolecular packing, all of which are vital for device performance. nih.gov

The goal is to develop a design toolkit that allows scientists to select specific functional groups and molecular architectures to achieve targeted optoelectronic properties, such as high charge mobility for transistors or efficient thermally activated delayed fluorescence (TADF) for next-generation OLEDs. researchgate.net

Elucidating Complex Biological Mechanisms and Pathways for Therapeutic Development

While Acenaphtho[1,2-b]quinoxaline derivatives have shown promise as anticancer agents, their precise mechanisms of action remain an area of active investigation. iau.ir A significant challenge is to move from general observations of cytotoxicity to a detailed understanding of the specific molecular targets and cellular pathways involved. This knowledge is essential for developing safer and more effective therapeutic agents.

Future research in this domain should focus on:

Identifying Molecular Targets: Studies have shown that these compounds can interact with DNA, potentially through intercalation or electrostatic binding, and can even induce oxidative cleavage. researchgate.net Other research points towards the inhibition of specific enzymes, such as fibroblast growth factor receptor 1 (FGFR1). nih.gov A critical unresolved challenge is to identify the primary cellular targets for different derivatives.

Dissecting Cellular Pathways: Observations that certain derivatives induce apoptosis (programmed cell death) need to be explored in greater detail. researchgate.net This involves identifying the specific signaling cascades that are activated or inhibited, such as the Bax/Bcl2 pathway.

Advanced In-Vitro and In-Silico Models: The use of molecular docking simulations can predict how these molecules bind to proteins and nucleic acids, providing hypotheses that can be tested experimentally. nih.gov Combining these computational approaches with live-cell imaging and comprehensive assays (e.g., MTT assays, flow cytometry) will be crucial for mapping the complex biological interactions. researchgate.net

A thorough understanding of these mechanisms will enable the rational design of new derivatives with enhanced potency and selectivity against specific cancer types, minimizing off-target effects. nih.gov

Expanding the Scope of Application Areas for Acenaphtho[1,2-b]quinoxaline

The unique properties of the Acenaphtho[1,2-b]quinoxaline scaffold suggest its utility beyond its currently explored applications. While significant research has focused on organic electronics and cancer therapy, several other areas hold untapped potential.

Potential new and expanded applications include:

Chemosensors and Biosensors: The inherent fluorescence of many derivatives and the potential for this fluorescence to be modulated by the presence of specific analytes (ions, small molecules) could be exploited for developing sensitive and selective sensors.

Photodynamic Therapy (PDT): Molecules that can generate reactive oxygen species upon light irradiation could be developed as agents for PDT, a less invasive form of cancer treatment.

Corrosion Inhibition: The ability of these nitrogen-containing heterocyclic compounds to adsorb onto metal surfaces has been demonstrated, opening a potential industrial application as effective corrosion inhibitors for metals like mild steel in acidic environments. researchgate.net

Neuroprotective Agents: The broader class of quinoxaline derivatives has been investigated for neuroprotective effects, such as antagonists for non-NMDA glutamate (B1630785) receptors in the context of cerebral ischemia. nih.gov Exploring the potential of Acenaphtho[1,2-b]quinoxaline derivatives in this therapeutic area could be a fruitful avenue.

Expanding the application scope requires interdisciplinary collaboration to identify new challenges where the specific properties of these compounds can provide innovative solutions.

Q & A

Q. What are the standard synthetic routes for preparing Acenaphtho[1,2-b]quinoxaline derivatives, and how are yields optimized?

The most common method involves condensation of acenaphthenequinone with aromatic diamines. For example, Acenaphtho[1,2-b]benzo[g]quinoxaline (AN6) is synthesized by refluxing acenaphthenequinone (1.0 g, 5.5 mmol) and 2-aminonaphthalene (0.87 g, 5.5 mmol) in glacial acetic acid for 2 hours, yielding 70% after crystallization . Catalytic optimization, such as using pentafluorophenylammonium triflate, can reduce reaction time and improve purity, as seen in a separate study where Acenaphtho[1,2-b]quinoxaline was isolated as a white solid (mp 242–245°C) .

Table 1: Comparison of Synthesis Conditions

Starting MaterialsSolvent/CatalystTimeYieldMelting Point (°C)Reference
Acenaphthenequinone + 2-AminonaphthaleneGlacial acetic acid2h70%353–354
Acenaphthenequinone + CatalystPentafluorophenylammonium triflateNot specifiedNot specified242–245

Q. Which spectroscopic techniques are critical for characterizing Acenaphtho[1,2-b]quinoxaline derivatives?

Key techniques include:

  • 1H/13C NMR : For structural elucidation. AN6 shows distinct aromatic proton signals at δ 8.72 (s, 2H) and 8.44–8.42 (d, 2H) in CDCl3 .
  • IR Spectroscopy : Absorption bands (e.g., 1614 cm⁻¹ for C=N stretching) confirm functional groups .
  • Melting Point Analysis : Used to assess purity, with variations (e.g., 353–354°C vs. 242–245°C) indicating potential polymorphism or impurities .

Q. How is Acenaphtho[1,2-b]quinoxaline evaluated as a corrosion inhibitor, and what mechanistic insights are derived?

Electrochemical methods (e.g., polarization resistance, impedance spectroscopy) quantify inhibition efficiency. In 0.5 M H₂SO₄, Acenaphtho[1,2-b]quinoxaline achieves >90% efficiency by adsorbing onto mild steel surfaces via π-electrons and lone pairs on nitrogen atoms . Quantum chemical calculations (DFT) correlate inhibition performance with molecular descriptors like HOMO-LUMO gaps .

Advanced Research Questions

Q. How can synthesis be optimized for photophysical applications like OLEDs?

Substituent engineering enhances electron-transport properties. For instance, introducing electron-withdrawing groups (e.g., nitro) improves charge transfer in acenaphtho[1,2-b]quinoxaline-based TADF emitters. A red-emitting derivative (Qx66) achieves an external quantum efficiency (EQE) of 7.4% in OLEDs due to separated frontier molecular orbitals .

Table 2: Photophysical Properties of Selected Derivatives

CompoundApplicationEQEEmission ColorReference
Qx66Red TADF OLED emitter7.4%Red
AN6Dental photoinitiatorNot specifiedNot specified

Q. What computational methods resolve contradictions in experimental data (e.g., melting points)?

Discrepancies in melting points (e.g., 353–354°C vs. 242–245°C) may arise from polymorphism, solvent effects, or synthetic byproducts. Molecular dynamics simulations and X-ray crystallography can identify crystal packing differences . Thermogravimetric analysis (TGA) further validates thermal stability .

Q. How do structural modifications impact bioreductive fluorescence in hypoxic tumor imaging?

Nitro-substituted derivatives (e.g., compound 18–20) exhibit hypoxia-selective fluorescence. Reduction of nitro groups under low oxygen amplifies fluorescence by 6–11× in V79 cells. Structure-activity studies show that extended conjugation (e.g., acenaphtho cores) enhances Stokes shifts for in vivo imaging .

Q. What green chemistry approaches are viable for sustainable synthesis?

Heterogeneous catalysts (e.g., mineral fertilizers) reduce waste in quinoxaline synthesis. Solvent-free conditions or water-based systems improve atom economy, as demonstrated in eco-friendly protocols achieving >85% yields .

Methodological Considerations

  • Contradiction Analysis : Compare synthetic protocols (e.g., catalyst vs. solvent-free) to identify yield-limiting factors .
  • Electrochemical Testing : Use Tafel extrapolation and Nyquist plots to correlate inhibitor concentration with charge-transfer resistance .
  • Computational Modeling : Apply DFT (B3LYP/6-31G*) to predict electronic properties and validate with experimental UV-Vis spectra .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acenaphtho[1,2-b]benzo[f]quinoxaline
Reactant of Route 2
Reactant of Route 2
Acenaphtho[1,2-b]benzo[f]quinoxaline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.